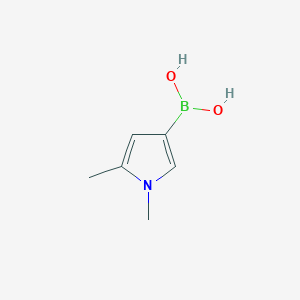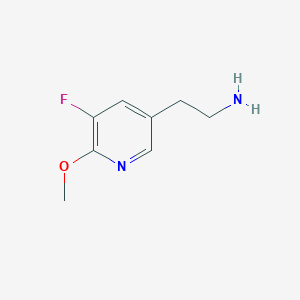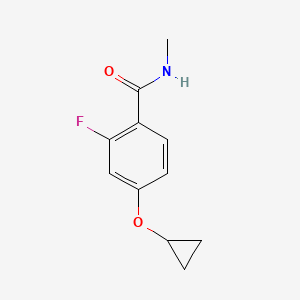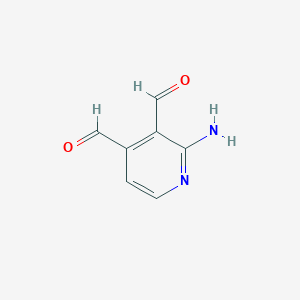
2-Aminopyridine-3,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminopyridine-3,4-dicarbaldehyde is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the second position and aldehyde groups at the third and fourth positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyridine-3,4-dicarbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with suitable aldehyde precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of a catalyst can yield this compound. The reaction typically requires mild temperatures and a solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions: 2-Aminopyridine-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products:
Oxidation: 2-Aminopyridine-3,4-dicarboxylic acid.
Reduction: 2-Aminopyridine-3,4-dihydroxy compound.
Substitution: 2-Halopyridine-3,4-dicarbaldehyde.
科学的研究の応用
2-Aminopyridine-3,4-dicarbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and can be used in the development of new organic materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its role in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 2-Aminopyridine-3,4-dicarbaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aldehyde groups can undergo nucleophilic addition reactions with amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
2-Aminopyridine: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
3,4-Diaminopyridine: Contains two amino groups instead of aldehyde groups, leading to different reactivity and applications.
2-Aminopyrimidine: Similar structure but with a pyrimidine ring, offering different biological activities.
Uniqueness: 2-Aminopyridine-3,4-dicarbaldehyde is unique due to the presence of both an amino group and two aldehyde groups, which provide a versatile platform for chemical modifications and biological interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H6N2O2 |
|---|---|
分子量 |
150.13 g/mol |
IUPAC名 |
2-aminopyridine-3,4-dicarbaldehyde |
InChI |
InChI=1S/C7H6N2O2/c8-7-6(4-11)5(3-10)1-2-9-7/h1-4H,(H2,8,9) |
InChIキー |
FFFZLVZRQVISBC-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1C=O)C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


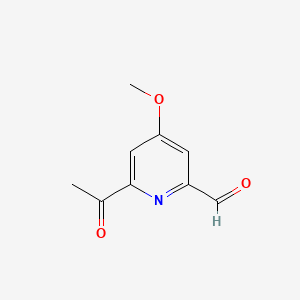
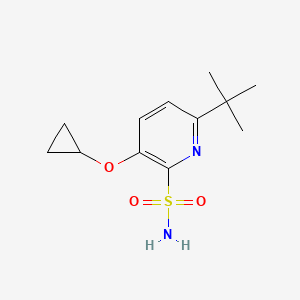
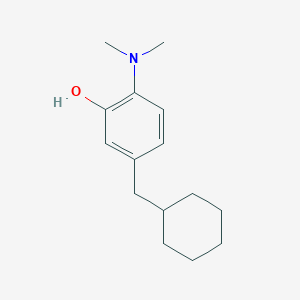
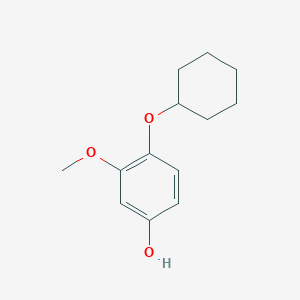
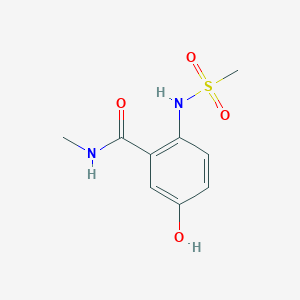
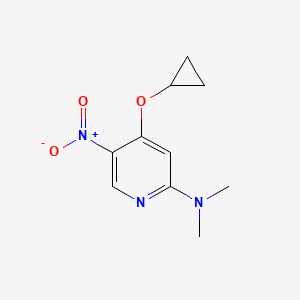
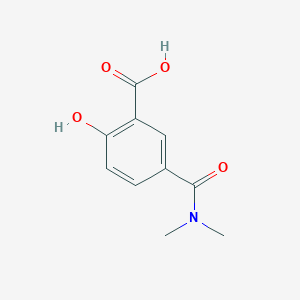
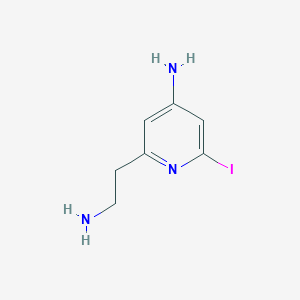
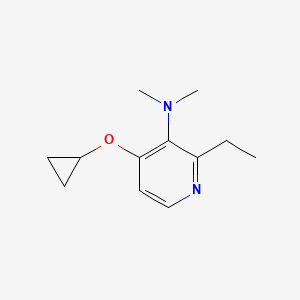
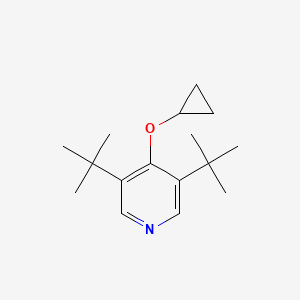
![7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14844632.png)
